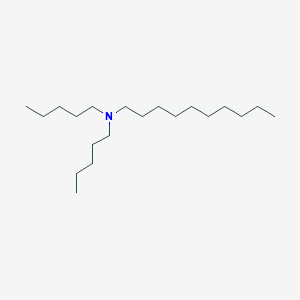
Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine, fluorine, and a dioxolane ring in its structure makes it a versatile compound with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of quinoline derivatives using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of bromine and fluorine sources . The dioxolane ring is introduced through a cyclization reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions.
Tetrahydrofuran (THF): Common solvent for reactions.
Bromine and Fluorine Sources: Used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro- involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological activity . The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole: Similar in structure but contains a thiazole ring instead of quinoline.
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde: Another derivative with a thiazole ring and different functional groups.
Uniqueness
Quinoline, 2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoro- is unique due to its combination of a quinoline core with bromine, fluorine, and a dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
834884-26-3 |
|---|---|
Molekularformel |
C12H9BrFNO2 |
Molekulargewicht |
298.11 g/mol |
IUPAC-Name |
2-bromo-4-(1,3-dioxolan-2-yl)-3-fluoroquinoline |
InChI |
InChI=1S/C12H9BrFNO2/c13-11-10(14)9(12-16-5-6-17-12)7-3-1-2-4-8(7)15-11/h1-4,12H,5-6H2 |
InChI-Schlüssel |
FZJMOMVPPRWQIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=C(C(=NC3=CC=CC=C32)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


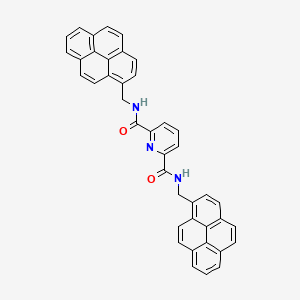
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid](/img/structure/B14207510.png)

![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)
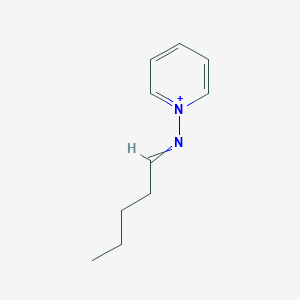
![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
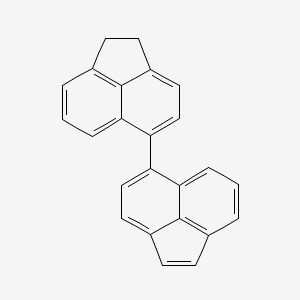
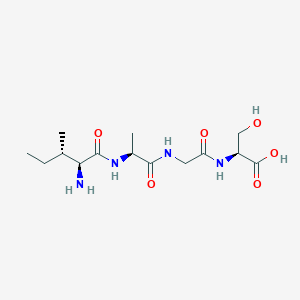
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
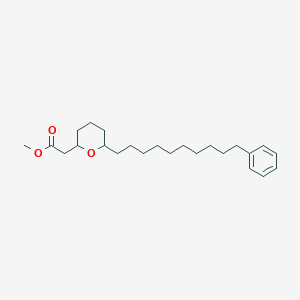
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)
